2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile
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Overview
Description
2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile is a chemical compound with the CAS Number: 1354704-12-3 . Its molecular weight is 247.04 . The IUPAC name for this compound is (4-iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for 2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile is 1S/C6H6IN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,3H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Scientific Research Applications
Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
Both pyrazoles and acetonitrile are used in organic synthesis . Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals .
Polymer Chemistry
1,2,3-triazoles, which can be synthesized from pyrazoles, have found applications in polymer chemistry .
Supramolecular Chemistry
1,2,3-triazoles and pyrazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds and their high chemical stability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .
Chemical Biology
Pyrazoles and 1,2,3-triazoles are used in chemical biology, a scientific discipline spanning the fields of chemistry and biology .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging, a technique used in biological research to visualize cells and tissues .
Materials Science
1,2,3-triazoles have applications in materials science, contributing to the development of new materials .
Safety and Hazards
Future Directions
While specific future directions for 2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile are not available, research into similar compounds has led to the discovery of potent analogues with significant biological activity . These findings suggest potential future directions for the study and application of 2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile.
properties
IUPAC Name |
2-(4-iodo-2-methylpyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAANSGDOZCXIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile |
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